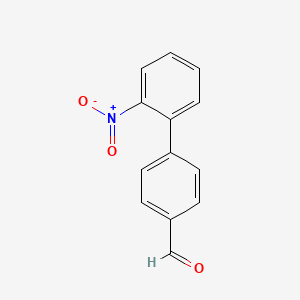

2'-Nitrobiphenyl-4-carbaldehyde

概要

説明

2’-Nitrobiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 2’-Nitrobiphenyl-4-carbaldehyde consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings and a carbaldehyde group (-CHO) attached to the other phenyl ring . The molecular weight of the compound is 227.215 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Nitrobiphenyl-4-carbaldehyde include a density of 1.3±0.1 g/cm3, a boiling point of 404.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 65.6±3.0 kJ/mol and a flash point of 200.6±16.8 °C .科学的研究の応用

Optical Chemosensors

2’-Nitrobiphenyl-4-carbaldehyde: has been studied for its potential use in optical chemosensors . These sensors can detect and quantify ions and molecules with environmental and medicinal relevance. The compound’s optical properties and reactive versatility allow it to form complex compounds suitable for molecular recognition systems .

Synthesis of Heterocyclic Compounds

The aldehyde group in 2’-Nitrobiphenyl-4-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds . These compounds have applications in medicinal chemistry, materials science, and supramolecular chemistry due to their diverse reactivity and ability to form complex structures .

Aromatic Nucleophilic Substitution Reactions

This compound is also involved in aromatic nucleophilic substitution (SNAr) reactions . It can act as a precursor for building pyrimidine-based compounds, which are significant in pharmaceuticals. The presence of the nitro group and the aldehyde function allows for selective reactions leading to a variety of heterocyclic systems .

Vilsmeier-Haack Reaction

In synthetic organic chemistry, 2’-Nitrobiphenyl-4-carbaldehyde can be synthesized through the Vilsmeier-Haack reaction . This reaction is crucial for introducing formyl groups into electron-rich aromatic compounds, expanding the utility of this compound in creating halopyrimidines and other derivatives .

Precursor for N-Heterocyclic Systems

The structural factors of 2’-Nitrobiphenyl-4-carbaldehyde make it a suitable precursor for N-heterocyclic systems . These systems are foundational in the development of drugs and other bioactive molecules. The compound’s reactivity facilitates the construction of complex molecular architectures .

Material Science Applications

Due to its structural and chemical properties, 2’-Nitrobiphenyl-4-carbaldehyde can be used in material science . It can contribute to the development of new materials with specific optical or electronic properties, which are essential in creating advanced technologies .

作用機序

Target of Action

Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .

Mode of Action

Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .

Biochemical Pathways

Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .

Pharmacokinetics

The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.

Result of Action

Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .

Action Environment

The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .

特性

IUPAC Name |

4-(2-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSVIJMYIQZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618660 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Nitrobiphenyl-4-carbaldehyde | |

CAS RN |

169188-17-4 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)